N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
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Overview
Description
The compound is a synthetic molecule of the benzhydryl class . Benzhydryl compounds are comprised of two benzene rings attached to a single carbon molecule . It contains a fluorine group bound to each benzene ring at R 4 . It also contains a sulphinyl group, a sulfur molecule double-bonded to an oxygen molecule, attached to the carbon of the benzhydryl group . From this sulfur group at R 2, an acetamide group is bound at its free carbon through a carbonyl group to an amine group . This terminal amine group is N-substituted with a methyl chain .
Molecular Structure Analysis
The compound is structurally similar to other benzhydryl stimulants modafinil and fluorafinil . It is the bis-fluoro-N-methyl analog of modafinil . It contains two fluorine groups bound to each benzene ring at carbon 4 .Scientific Research Applications
Molecular Structure Analysis
- Molecular Structure and Interactions : The compound, characterized as an imidazolidine derivative, exhibits a planar imidazolidine-2,4-dione system with specific dihedral angles between its planes. This structural attribute facilitates certain types of intermolecular interactions, such as C-H...O and N-H...O, contributing to its molecular stability and potential reactivity (Sethusankar et al., 2002).
Chemical Synthesis and Derivatives
- Synthesis of Derivatives : Research on the synthesis of related compounds, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrates the compound's versatility in forming various derivatives, which could have distinct biological activities (Sunder & Maleraju, 2013).
Biological Activities
- Antioxidant and Anti-inflammatory Properties : Certain derivatives of the compound, particularly those involving thiazolidin-5-yl acetamides, have shown promising antioxidant and anti-inflammatory activities. This highlights its potential use in therapeutic applications targeting oxidative stress and inflammatory processes (Koppireddi et al., 2013).
Potential Therapeutic Applications
- Antimicrobial and Antitumor Activities : Derivatives of the compound have been explored for their antimicrobial and anticancer properties. This suggests its role in developing new treatments for infectious diseases and cancer (Baviskar et al., 2013), (Al-Sanea et al., 2020).
Safety and Hazards
The compound is an obscure nootropic of the benzhydryl class with no history of research . Although it is closely related on a structural level to adrafinil and modafinil, neither a pharmacological nor a safety-profile similarity should be assumed . This compound should not be assumed safe in any case, until further, though unlikely, research is conducted .
Future Directions
Given the lack of research on this compound, future studies could focus on its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. It would also be interesting to compare its properties and effects with those of structurally similar compounds like modafinil and fluorafinil .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-20(14-5-9-16(28-2)10-6-14)18(26)24(19(27)23-20)12-17(25)22-11-13-3-7-15(21)8-4-13/h3-10H,11-12H2,1-2H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXHHFASFTGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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